molecular formula C13H14N4O7S2 B14680183 Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino- CAS No. 33719-44-7

Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-

Cat. No.: B14680183
CAS No.: 33719-44-7
M. Wt: 402.4 g/mol
InChI Key: YZINHSYVVYIZOR-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- is a complex organic compound with the molecular formula C13H14N4O7S2 and a molecular weight of 402.4 g/mol . This compound is characterized by the presence of sulfonic acid groups and amino groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with sulfuric acid under high temperatures and pressures. The resulting product is then purified through various methods such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, potassium permanganate for oxidation, and hydrogen gas for reduction. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include various sulfonated and aminated benzene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- include:

Uniqueness

The uniqueness of Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- lies in its complex structure, which includes multiple functional groups that allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

33719-44-7

Molecular Formula

C13H14N4O7S2

Molecular Weight

402.4 g/mol

IUPAC Name

5-amino-2-[(4-amino-2-sulfophenyl)carbamoylamino]benzenesulfonic acid

InChI

InChI=1S/C13H14N4O7S2/c14-7-1-3-9(11(5-7)25(19,20)21)16-13(18)17-10-4-2-8(15)6-12(10)26(22,23)24/h1-6H,14-15H2,(H2,16,17,18)(H,19,20,21)(H,22,23,24)

InChI Key

YZINHSYVVYIZOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)NC(=O)NC2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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